molecular formula C10H12O4 B047816 Ethyl 2,4-dihydroxy-6-methylbenzoate CAS No. 2524-37-0

Ethyl 2,4-dihydroxy-6-methylbenzoate

Cat. No.: B047816
CAS No.: 2524-37-0
M. Wt: 196.20 g/mol
InChI Key: UQSRXQMIXSZGLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Orsellinate can be synthesized through the esterification of orsellinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of Ethyl Orsellinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl Orsellinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl Orsellinate has a wide range of scientific research applications:

Mechanism of Action

Ethyl Orsellinate exerts its effects primarily through the inhibition of cell proliferation. It targets various molecular pathways involved in cell growth and survival. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Additionally, it exhibits antioxidant activity by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes .

Comparison with Similar Compounds

  • Methyl Orsellinate
  • n-Propyl Orsellinate
  • n-Butyl Orsellinate
  • iso-Propyl Orsellinate
  • sec-Butyl Orsellinate
  • tert-Butyl Orsellinate

Properties

IUPAC Name

ethyl 2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSRXQMIXSZGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062488
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2524-37-0
Record name Ethyl orsellinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2524-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl orsellinate
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Record name Ethyl orsellinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149781
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Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester
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Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4-Dihydroxy-6-methylbenzoate
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Record name ETHYL ORSELLINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of Ethyl 2,4-dihydroxy-6-methylbenzoate?

A1: this compound has been identified in several natural sources, including:

  • Lichen: It was found as a constituent of Usnea longissima [, ] and Cetraria islandica [].
  • Treemoss: This compound is a significant component of treemoss concrete, contributing to its characteristic fragrance [, ].
  • Plants: It has also been isolated from the twigs of Euonymus alatus [].

Q2: What is the molecular structure and formula of this compound?

A2: this compound is an ester of orsellinic acid. Its molecular formula is C10H12O4. []. The structure consists of a benzene ring with the following substituents: * A hydroxyl group at position 2 and 4 * A methyl group at position 6 * An ethyl ester group at position 1

Q3: Are there any studies on the crystal structure of this compound?

A3: Yes, the crystal structure of this compound, isolated from Illicium difengpi K.I.B et K.I.M., has been determined []. The study revealed an intramolecular hydrogen bond that stabilizes the molecule's conformation. Additionally, intermolecular hydrogen bonds link the molecules into double strands within the crystal lattice.

Q4: Has this compound been used in any chemical synthesis?

A4: Yes, racemic (±)-Hongoquercin A, an antibacterial fungal metabolite, was synthesized using this compound as a starting material []. This synthesis highlights the compound's potential utility in the development of new antibacterial agents.

Q5: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for both qualitative and quantitative analysis of this compound in complex mixtures [, ]. This method allows for the separation and identification of various compounds, including this compound, based on their mass-to-charge ratios.

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